1-Heptyl-2-thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
heptylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2S/c1-2-3-4-5-6-7-10-8(9)11/h2-7H2,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIKJRCOHYDZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374711 | |
| Record name | 1-Heptyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3098-03-1 | |
| Record name | 1-Heptyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3098-03-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Mechanistic Investigations of 1 Heptyl 2 Thiourea
Tautomerism and Isomerism in N-Alkyl Thioureas
Thiourea (B124793) and its derivatives, including N-alkyl thioureas like 1-heptyl-2-thiourea, exhibit tautomerism, existing in equilibrium between two forms: the thione and the thiol. mdpi.com The thione form is characterized by a carbon-sulfur double bond (C=S), while the thiol form, also known as isothiourea, contains a carbon-sulfur single bond and a carbon-nitrogen double bond, with the hydrogen atom relocated to the sulfur atom. mdpi.comwikipedia.org
Thione-Thiol Tautomeric Equilibria and Their Implications
In aqueous solutions, the thione form of thiourea is the predominant species. mdpi.comwikipedia.org The equilibrium between the thione and thiol tautomers is a dynamic process. wikipedia.org This tautomerism is significant as the two forms have different chemical reactivities. For instance, the sulfur atom in the thione form is nucleophilic, while the thiol form can participate in reactions characteristic of thiols. wikipedia.org The presence of an alkyl group, such as the heptyl group in this compound, can influence the position of this equilibrium. N-alkyl and N,N'-dialkyl thioureas can also exist as cis and trans conformational isomers due to the partial double bond character of the C-N bonds. unlp.edu.ar
The thione-thiol tautomerism is crucial in the role of thiourea derivatives as catalysts and intermediates in organic synthesis. The ability to exist in different tautomeric forms allows these compounds to interact with various substrates in multiple ways. For example, the thione form can act as a hydrogen bond donor through its N-H groups, while the thiol form can be deprotonated to form a thiolate, a potent nucleophile. wikipedia.orgacs.org This dual reactivity is fundamental to its catalytic activity in various organic transformations. acs.org
Oxidation Reactions of Thiourea Derivatives
The sulfur atom in thiourea and its derivatives is susceptible to oxidation by various oxidizing agents. wikipedia.org The oxidation products can vary depending on the oxidant and the reaction conditions. Common oxidants include hydrogen peroxide, halogens, and metal complexes. wikipedia.orgacs.orgjocpr.com
Elucidation of Reaction Kinetics and Mechanistic Pathways
The oxidation of thioureas often proceeds through a series of sulfur-oxygenated intermediates. For instance, oxidation with hydrogen peroxide can lead to the formation of thiourea dioxide and subsequently thiourea trioxide. nih.govresearchgate.net Kinetic studies have shown that the rates of these oxidation reactions are often dependent on the pH of the solution, with increased pH generally leading to faster reaction rates. nih.govresearchgate.net
The oxidation of N-acetylthiourea by acidic bromate, for example, results in the complete desulfurization to its urea (B33335) analog. The reaction exhibits an induction period before the formation of bromine. In contrast, the oxidation of thiourea by periodate (B1199274) in an acidic medium is autocatalytic and can be characterized by two distinct induction periods. sioc-journal.cn
Mechanistic studies suggest that the oxidation of thiourea often involves the initial formation of a sulfenic acid intermediate (HOSC(NH)NH2). This intermediate can then undergo further oxidation or react with another thiourea molecule to form a disulfide. The specific pathway and the stability of the intermediates can be influenced by the substituents on the thiourea nitrogen atoms.
Self-Aggregation Phenomena in N-Alkyl Thioureas
N-alkyl thioureas, including this compound, have a propensity for self-aggregation in solution, primarily driven by the formation of intermolecular hydrogen bonds. rsc.orgrsc.orgresearchgate.net This phenomenon leads to the formation of supramolecular assemblies. rsc.orgrsc.orgresearchgate.net
Analysis of Intermolecular Hydrogen Bonding Networks and Supramolecular Assembly
The N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group serves as a hydrogen bond acceptor. mersin.edu.tr This interaction leads to the formation of various hydrogen-bonded motifs, such as dimers and chains. mersin.edu.trabcristalografia.org.br In the solid state, these interactions can lead to the formation of well-defined two- or three-dimensional supramolecular architectures. acs.orgnankai.edu.cn
Studies using techniques like IR spectroscopy have been employed to investigate the self-aggregation of N-alkyl thioureas in solution. rsc.orgrsc.orgresearchgate.net These studies have shown that the extent of aggregation is dependent on the concentration of the thiourea derivative and the nature of the solvent. rsc.orgrsc.orgresearchgate.net In weakly polar solvents, the N-H···S hydrogen bonds between solute molecules are the dominant interactions driving aggregation. rsc.orgrsc.orgresearchgate.net The length of the alkyl chain can also influence the aggregation behavior due to steric effects and van der Waals interactions. rsc.orgrsc.org
The ability of N-alkyl thioureas to form these supramolecular structures is significant for their application in materials science and as organocatalysts, where the pre-organization of catalyst molecules can influence reactivity and selectivity. wikipedia.orgmersin.edu.tr
Role of this compound as a Key Intermediate in Organic Transformations
Thiourea and its derivatives are versatile building blocks in organic synthesis, serving as key intermediates in the preparation of a wide range of heterocyclic compounds and other organic molecules. wikipedia.orgresearchgate.netresearchgate.net
This compound, as a representative N-alkyl thiourea, can participate in various synthetic transformations. A primary application of thiourea derivatives is in the synthesis of thiols from alkyl halides. wikipedia.org The reaction proceeds through the formation of an S-alkylisothiouronium salt, which is then hydrolyzed to yield the corresponding thiol. wikipedia.orgrsc.org This method provides a convenient and odorless alternative to using hydrogen sulfide (B99878) or its salts. rsc.org
Furthermore, thiourea derivatives are crucial precursors for the synthesis of various heterocyclic systems. For example, they can be used to prepare pyrimidine (B1678525) derivatives by condensation with β-dicarbonyl compounds. wikipedia.org They are also employed in the synthesis of 2-aminothiazoles through reactions with α-haloketones or active methylene (B1212753) ketones. beilstein-journals.org The versatility of thiourea derivatives as intermediates stems from the reactivity of both the sulfur and nitrogen atoms, allowing for a diverse range of cyclization and condensation reactions. wikipedia.orgresearchgate.net
Coordination Chemistry of N Alkyl Thioureas, with Specific Focus on 1 Heptyl 2 Thiourea Derivatives
Ligand Design and Chelation Properties
The heptyl group in 1-heptyl-2-thiourea imparts a degree of lipophilicity to the ligand, which can influence the solubility and reactivity of its metal complexes. The core functionality, however, lies in the thiourea (B124793) backbone, which dictates its coordination behavior.
Examination of Sulfur and Nitrogen Donor Capabilities
The thiourea moiety, with its >N-C(S)-N< functionality, possesses both sulfur and nitrogen atoms with lone pairs of electrons, making them potential donor sites for metal ions. mdpi.com The soft sulfur atom is a primary coordination site, readily forming bonds with a variety of transition metals. mdpi.commdpi.com The nitrogen atoms can also participate in coordination, leading to different binding modes. mdpi.comresearchgate.net The interplay between the hard nitrogen and soft sulfur donors allows for fine-tuning of the electronic and steric properties of the resulting metal complexes.
Characterization of Monodentate (S, N) and Bidentate (S,O) Coordination Modes
N-alkyl thioureas like this compound can coordinate to metal centers in several ways. The most common is as a neutral monodentate ligand through the sulfur atom. mdpi.com In this mode, the sulfur atom donates a lone pair of electrons to the metal center. Another possibility is monodentate coordination through a nitrogen atom, although this is less common. researchgate.net
In certain contexts, particularly with N-acylthiourea derivatives where a carbonyl group is present, bidentate coordination involving the sulfur and oxygen atoms (S,O-chelation) is prevalent. conicet.gov.ar This chelation forms a stable six-membered ring with the metal ion. While this compound itself lacks a carbonyl group for S,O chelation, derivatives can be designed to incorporate such functionality. The coordination can also occur in a bidentate fashion through the nitrogen and sulfur atoms (N,S-chelation). mdpi.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the thiourea ligand with a suitable metal salt in an appropriate solvent.
Complexes with Platinum Group Metals (e.g., Pt(II), Pd(II), Rh(III))
The platinum group metals (PGMs), known for their affinity for sulfur ligands, readily form stable complexes with thiourea derivatives. ipa-news.de
Platinum(II) Complexes: Reactions of ethylenediamineplatinum(II) nitrate (B79036) with various thiourea derivatives, including this compound (htu), have been shown to yield complexes of the general formula Pt(en)(L)₂₂, where L is the thiourea ligand. researchgate.net These complexes are typically characterized by techniques such as elemental analysis, IR spectroscopy, and NMR spectroscopy. researchgate.net In these complexes, the thiourea ligands coordinate to the platinum(II) center through the sulfur atom. researchgate.net NMR studies of such complexes reveal a downfield shift of the thioamide proton signals and an upfield shift of the thiocarbonyl carbon signals compared to the free ligand, indicating a decrease in the C=S bond order upon coordination. researchgate.netresearchgate.net The geometry around the platinum atom in these types of complexes is typically square-planar. researchgate.net
Palladium(II) Complexes: Palladium(II) also forms complexes with thiourea derivatives. For instance, N-acylthiourea derivatives react with palladium salts to form complexes where the ligand can act as a monoanionic bidentate ligand through the oxygen and sulfur atoms. researchgate.net The reaction of thiourea derivatives with sodium tetrachloropalladate(II) or potassium tetrachloropalladate(II) can yield complexes of the type [PdCl₂(κ¹S-L)₂]. mdpi.com
Rhodium(III) Complexes: While specific examples with this compound are less documented in the provided search results, rhodium, as a platinum group metal, is expected to form stable complexes with sulfur-donating ligands like thioureas.
The table below summarizes representative platinum group metal complexes with thiourea derivatives.
| Metal | Ligand(s) | Complex Formula | Coordination Mode | Reference(s) |
| Pt(II) | This compound, ethylenediamine (B42938) | Pt(en)(htu)₂₂ | Monodentate (S) | researchgate.net |
| Pt(II) | 2-imidazolidinethione, ethylenediamine | Pt(en)(imt)₂₂ | Monodentate (S) | researchgate.netresearchgate.net |
| Pd(II) | N-Phenylmorpholine-4-carbothioamide | [PdCl₂(κ¹S-HPMCT)₂] | Monodentate (S) | mdpi.com |
Complexes with Other Transition Metals (e.g., Cu(II), Ni(II), Fe(II), Co(II), Zn(II), Cd(II), Hg(II))
A wide range of other transition metals form complexes with thiourea derivatives, exhibiting diverse coordination geometries.
Copper(II) Complexes: Copper(II) complexes of thiourea derivatives have been synthesized and characterized. mdpi.comksu.edu.tr For example, the reaction of N-benzoyl thiourea derivatives with copper(II) salts can lead to the formation of neutral homoleptic or heteroleptic complexes. researchgate.net
Nickel(II) Complexes: Nickel(II) can form complexes with thiourea derivatives, such as [Ni(Metu)₂(NCS)₂]n, where the metal ion is in a distorted octahedral environment, coordinated to sulfur and nitrogen atoms. researchgate.net
Zinc(II), Cadmium(II), and Mercury(II) Complexes: These group 12 metals, being soft, have a strong affinity for the soft sulfur donor of thiourea. researchgate.net Complexes with the general formula M(TU)₂Cl₂ (where M = Zn, Cd, Hg and TU = thiourea) have been prepared and studied using various spectroscopic techniques, confirming coordination through the sulfur atom. researchgate.net
The following table provides examples of transition metal complexes with thiourea derivatives.
| Metal | Ligand(s) | Complex Formula | Geometry | Reference(s) |
| Cu(II) | N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide | [Cu(L¹)₂] | Not specified | ksu.edu.tr |
| Ni(II) | N-methylthiourea (Metu), thiocyanate (B1210189) | [Ni(Metu)₂(NCS)₂]n | Distorted Octahedral | researchgate.net |
| Co(II) | N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide | [Co(L¹)₂] | Not specified | ksu.edu.tr |
| Zn(II) | Thiourea | Zn(TU)₂Cl₂ | Tetrahedral | researchgate.net |
| Cd(II) | Thiourea | Cd(TU)₂Cl₂ | Tetrahedral | researchgate.net |
| Hg(II) | Thiourea | Hg(TU)₂Cl₂ | Tetrahedral | researchgate.net |
Structural Elucidation of Coordination Compounds
Infrared (IR) spectroscopy is crucial for identifying the coordination sites of the ligand. A shift in the C=S stretching vibration to a lower frequency and changes in the N-H stretching vibrations upon complexation provide strong evidence for the involvement of the sulfur and nitrogen atoms in bonding to the metal. researchgate.netksu.edu.tr
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is used to probe the ligand environment in the complex. As mentioned earlier, shifts in the chemical shifts of protons and carbons near the donor atoms upon coordination provide valuable information about the metal-ligand bonding. researchgate.netresearchgate.net
Magnetic susceptibility measurements and UV-visible spectroscopy are also employed to determine the electronic structure and geometry of the metal complexes. ksu.edu.tr
Single Crystal X-ray Diffraction Analysis of this compound Metal Complexes
Single crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of metal complexes in the solid state. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which are crucial for understanding the nature of metal-ligand bonding.
For instance, platinum(II) complexes with various N-alkyl thiourea ligands have been structurally characterized. A study on ethylenediamineplatinum(II) complexes with different thiourea derivatives revealed that the geometry around the platinum(II) center is typically square-planar. researchgate.netunlp.edu.ar In these complexes, the thiourea ligands coordinate to the platinum atom through the sulfur atom in a monodentate fashion. The crystal structures of complexes such as Pt(en)(2-imidazolidinethione)22 and Pt(en)(1-phenyl-2-thiourea)22 show a square-planar coordination around the platinum atom. researchgate.netunlp.edu.ar The crystal packing in these structures is often stabilized by extensive hydrogen bonding networks involving the amine protons of the ethylenediamine and thiourea ligands and the nitrate counter-ions. researchgate.netunlp.edu.ar
Based on these related structures, it can be anticipated that a complex such as Pt(en)(this compound)22 would also adopt a square-planar geometry with the this compound ligands coordinating through their sulfur atoms. The long heptyl chains would likely influence the crystal packing, potentially leading to van der Waals interactions between the alkyl groups of adjacent complex molecules.
The coordination mode of N-alkyl thioureas is not limited to monodentate sulfur binding. In some cases, particularly with acyl-substituted thioureas, bidentate coordination involving the sulfur and a nitrogen or oxygen atom can occur, leading to the formation of chelate rings. conicet.gov.arresearchgate.net The specific coordination mode adopted is influenced by factors such as the metal ion, the other ligands in the coordination sphere, and the reaction conditions.
Table 1: Representative Crystallographic Data for Related Thiourea Metal Complexes
| Complex | Crystal System | Space Group | Key Structural Features | Reference |
| Pt(en)(2-imidazolidinethione)22 | Orthorhombic | Pccn | Square-planar Pt(II) center, S-coordination | researchgate.netunlp.edu.ar |
| Pt(en)(1-phenyl-2-thiourea)22 | Monoclinic | P2(1)/n | Square-planar Pt(II) center, S-coordination | researchgate.netunlp.edu.ar |
| [Ag(T2)2]OTf | - | - | Distorted tetrahedral Ag(I) center, P,S-chelation | mdpi.comunizar.es |
Note: en = ethylenediamine, T2 = a phosphine-functionalized thiourea ligand. Data for this compound complexes are not available in the cited literature.
Spectroscopic Probes of Metal-Ligand Interactions (e.g., IR, NMR)
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for elucidating the nature of metal-ligand interactions in solution and the solid state. These methods provide information about the donor atoms involved in coordination and the electronic redistribution within the ligand upon complexation.
A study on ethylenediamineplatinum(II) complexes includes the synthesis and characterization of Pt(en)(this compound)22 (htu). researchgate.net The spectroscopic data from this study offer direct insight into the coordination of this compound.
Infrared (IR) Spectroscopy
In the IR spectrum of free thiourea and its N-alkyl derivatives, the band associated with the C=S stretching vibration is of particular diagnostic importance. Upon coordination of the thiourea ligand to a metal center through the sulfur atom, a decrease in the C=S bond order is expected. This is typically observed as a shift of the ν(C=S) band to a lower frequency in the IR spectrum of the complex compared to the free ligand. mdpi.com
Conversely, the C-N stretching vibration often shifts to a higher frequency upon coordination, indicating an increase in the C-N bond order. researchgate.netresearchgate.net This suggests a greater double-bond character for the C-N bond, resulting from the delocalization of electron density from the nitrogen atoms towards the sulfur atom upon its coordination to the metal.
For the Pt(en)(htu)22 complex, the IR spectrum would be expected to show these characteristic shifts, confirming the coordination of the this compound ligand to the platinum(II) center via the sulfur atom. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for characterizing N-alkyl thiourea complexes in solution. The chemical shifts of the protons and carbons in the vicinity of the coordinating sulfur atom are particularly sensitive to complex formation.
In the ¹³C NMR spectrum, the most significant change is observed for the thiocarbonyl carbon (C=S). Upon coordination to platinum(II), the signal for the C=S carbon shifts upfield (to a lower chemical shift). researchgate.netresearchgate.net This shielding effect is a direct consequence of the decrease in the C=S bond order upon donation of electron density from the sulfur atom to the metal center.
Table 2: Representative Spectroscopic Data for a this compound Complex and Related Compounds
| Compound | Key IR Bands (cm⁻¹) | Key ¹H NMR Shifts (ppm) | Key ¹³C NMR Shifts (ppm) | Reference |
| Free N-Alkyl Thioureas | ν(C=S) ~700-800 | N-H protons | C=S carbon | mdpi.comresearchgate.net |
| Pt(en)(htu)22 | ν(C=S) shifts to lower frequency | N-H protons shift downfield | C=S carbon shifts upfield | researchgate.netresearchgate.net |
| Related Pt(II)-Thiourea Complexes | ν(C=S) shifts to lower frequency | N-H protons shift downfield | C=S carbon shifts upfield | researchgate.netresearchgate.netresearchgate.net |
Note: htu = this compound. Specific numerical data for the Pt(en)(htu)22 complex requires consulting the original source.
Influence of the Alkyl Chain Length on Complexation Behavior
The length of the N-alkyl chain in thiourea ligands can exert a significant influence on the properties and complexation behavior of these molecules. The heptyl group in this compound is a moderately long alkyl chain that can impact several aspects of its coordination chemistry.
One of the most direct effects of increasing the alkyl chain length is on the solubility of both the free ligand and its metal complexes. The lipophilic character imparted by the heptyl chain can enhance the solubility of the complex in less polar organic solvents. researchgate.net This property can be advantageous for certain applications, such as catalysis in organic media or the extraction of metal ions.
The steric bulk of the alkyl chain can also play a crucial role in determining the coordination geometry and the stability of the resulting complexes. While a heptyl chain is flexible, it can still introduce steric hindrance around the metal center, potentially influencing the number of ligands that can be accommodated in the coordination sphere. In some cases, long-chain and bulky N-alkyl substituents have been shown to favor the formation of specific isomers in solution. rsc.org
While the electronic effect of a simple alkyl chain like heptyl on the donor properties of the sulfur atom is generally considered to be modest and transmitted weakly through the thiourea backbone, studies on related systems have suggested that the inductive effect of the alkyl group can have a subtle influence on the metal-ligand interaction. conicet.gov.ar However, for N-alkyl thioureas, the primary influence of the alkyl chain length is generally considered to be through its steric and solubility effects.
Table of Compound Names
| Abbreviation/Systematic Name | Full Chemical Name |
| This compound | This compound |
| htu | This compound |
| en | Ethylenediamine |
| Pt(en)(htu)22 | (Ethylenediamine)bis(this compound)platinum(II) nitrate |
| Pt(en)(2-imidazolidinethione)22 | (Ethylenediamine)bis(2-imidazolidinethione)platinum(II) nitrate |
| Pt(en)(1-phenyl-2-thiourea)22 | (Ethylenediamine)bis(1-phenyl-2-thiourea)platinum(II) nitrate |
| Ag(T2)2]OTf | Bis(phosphine-functionalized thiourea)silver(I) triflate |
Catalytic Applications of N Alkyl Thioureas
Organocatalysis in Asymmetric Synthesis and Other Organic Reactions
Thiourea (B124793) derivatives have emerged as powerful organocatalysts, primarily by activating electrophiles through hydrogen bonding. nih.govlibretexts.org The two N-H protons of the thiourea group can form a bidentate hydrogen-bonding interaction with Lewis basic sites on a substrate, such as carbonyl oxygens or nitro groups. libretexts.org This interaction enhances the electrophilicity of the substrate, rendering it more susceptible to nucleophilic attack. The acidity and hydrogen-bonding strength of the thiourea can be fine-tuned by the substituents on the nitrogen atoms. nih.gov
In asymmetric synthesis, chiral thiourea derivatives are employed to create a chiral environment around the reaction center, directing the approach of the nucleophile to one face of the electrophile, thus inducing stereoselectivity. libretexts.orgacs.org While specific studies detailing 1-Heptyl-2-thiourea as a standalone organocatalyst are not prominent in the reviewed literature, the principles of N-alkyl thiourea catalysis are well-established across various reactions. These include:
Michael Additions: Bifunctional thiourea catalysts bearing a basic moiety (like an amino group) alongside the thiourea group can activate both the nucleophile (via the basic site) and the electrophile (via hydrogen bonding), proving highly effective in Michael additions of malonates or dicarbonyl compounds to nitroolefins. libretexts.org
Strecker and Mannich Reactions: Chiral thioureas catalyze the addition of nucleophiles like hydrogen cyanide or silyl (B83357) ketene (B1206846) acetals to imines, yielding chiral α-amino cyanides and β-amino carbonyl compounds, respectively. libretexts.org
Tetrahydropyranylation of Alcohols: Thiourea has been shown to catalyze the protection of alcohols via tetrahydropyranylation. Mechanistic studies suggest that the thiourea acts as a Brønsted acid, protonating the dihydropyran to form a reactive oxacarbenium ion. acs.org
The effectiveness of an N-alkyl thiourea like this compound in such organocatalytic systems would depend on its specific steric and electronic profile conferred by the heptyl group.
Metal-Complex Catalysis Mediated by Thiourea Ligands
The sulfur and nitrogen atoms in the thiourea backbone are effective ligating centers, allowing them to coordinate with a wide variety of metal centers to form stable complexes. rsc.orgmdpi.com Thiourea derivatives are considered excellent ligands due to the presence of the soft sulfur donor atom, which shows a strong affinity for many transition metals. rsc.orgmdpi.com this compound, with its available sulfur and nitrogen lone pairs, can act as a ligand, modulating the catalytic activity of a metal center. researchgate.net
Transfer hydrogenation, the process of transferring hydrogen from a donor molecule (like 2-propanol or formic acid) to an acceptor (such as a ketone, aldehyde, or imine), is a crucial reaction in organic synthesis. Thiourea-derived ligands play a significant role in forming metal complexes that catalyze these transformations efficiently. Ruthenium(II) complexes, in particular, have been extensively studied.
For instance, Ru(II) complexes bearing acylthiourea ligands have been reported as highly efficient pre-catalysts for the transfer hydrogenation of various ketones to their corresponding secondary alcohols. rsc.orgacs.org These reactions typically proceed with high conversion rates and can be rendered asymmetric by using chiral thiourea ligands, achieving excellent enantioselectivity. acs.org The general mechanism involves the formation of a metal-hydride species, which then delivers the hydride to the carbonyl substrate.
While direct catalytic data for a this compound-ruthenium complex in transfer hydrogenation was not found in the reviewed literature, the performance of similar N-substituted thiourea ligand systems provides a strong precedent. The table below summarizes representative results for the transfer hydrogenation of ketones using various Ru(II)-thiourea complexes.
| Substrate (Ketone) | Catalyst | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Acetophenone | Ru(II)-(R)-N-((1-phenylethyl)carbamothioyl)benzamide | 99 | 98 |
| 1-(4-Methylphenyl)ethan-1-one | Ru(II)-(R)-N-((1-phenylethyl)carbamothioyl)benzamide | 99 | 97 |
| 1-(4-Methoxyphenyl)ethan-1-one | Ru(II)-(R)-N-((1-phenylethyl)carbamothioyl)benzamide | 99 | 96 |
| 1-(4-Chlorophenyl)ethan-1-one | Ru(II)-(R)-N-((1-phenylethyl)carbamothioyl)benzamide | 99 | 99 |
| 1-(2-Thienyl)ethan-1-one | Ru(II)-(R)-N-((1-phenylethyl)carbamothioyl)thiophene-2-carboxamide | 99 | 99 |
Beyond transfer hydrogenation, ligands derived from thiourea are utilized in a range of other metal-catalyzed reactions. The specific compound this compound (htu) has been explicitly used in the synthesis of novel platinum(II) complexes. researchgate.net Researchers have synthesized and characterized complexes of the form Pt(en)(L)₂₂, where 'en' is ethylenediamine (B42938) and 'L' is a thiourea derivative, including this compound. researchgate.net
In these complexes, spectroscopic analysis (NMR and IR) indicates that the thiourea ligand coordinates to the platinum(II) center through the sulfur atom. researchgate.netresearchgate.net The downfield shift of the thioamide proton signals and the upfield shift of the thiocarbonyl carbon signal upon coordination suggest a decrease in the C=S bond order and an increase in the C-N bond order. researchgate.net While the primary focus of this research was on the synthesis and structural characterization, such platinum-thiourea complexes are known to have potential catalytic applications, for instance, in polymerization reactions or as anticancer agents where their mechanism involves catalytic interaction with biological targets. google.comgoogle.com The heptyl group in the this compound ligand would primarily influence the solubility and steric environment of the resulting platinum complex, which can, in turn, affect its catalytic activity and substrate scope in potential applications.
Biological Activity and Pharmacological Potential of 1 Heptyl 2 Thiourea and Its Derivatives
Anticancer Activities and Underlying Mechanisms
Thiourea (B124793) derivatives have emerged as a promising class of compounds in the search for novel anticancer agents. mdpi.com Their structural diversity allows for modifications that can enhance their cytotoxic effects against various cancer cell lines and their ability to overcome drug resistance. mdpi.com The presence of the thiourea moiety, with its electron-rich characteristics, is thought to be crucial for binding to various enzymes and receptors within biological systems, thereby interfering with cancer progression. analis.com.my
Inhibition of Cancer Cell Proliferation (e.g., HT29, HCT116, A2780, MCF-7, HepG2, HeLa, PC-3, DU-145, K562, Neuro-2a Cell Lines)
A significant body of research has demonstrated the potent cytotoxic activity of thiourea derivatives against a wide array of human cancer cell lines. While specific data for 1-Heptyl-2-thiourea is not extensively documented, studies on analogous compounds, including various N-substituted and N,N'-disubstituted thioureas, provide valuable insights into its potential efficacy. For instance, benzothiazole (B30560) thiourea derivatives have shown cytotoxic activity against human breast cancer (MCF-7), cervical epithelial carcinoma (HeLa), colon cancer (HT-29), leukemia (K-562), and neuroblastoma (Neuro-2a) cell lines, with IC50 values ranging from 0.39 µM to 200 µM. analis.com.my
Other studies have reported on the antiproliferative activity of various thiourea derivatives against liver cancer (HepG2), prostate cancer (PC-3), and colon cancer (HCT116) cell lines. analis.com.myresearchgate.net The cytotoxic effects are often influenced by the nature of the substituents on the thiourea scaffold. For example, the presence of electron-withdrawing groups on a phenyl ring attached to the thiourea moiety has been shown to enhance anticancer activity. analis.com.my The introduction of long alkyl chains, such as the heptyl group in this compound, is known to increase lipophilicity, which can facilitate passage through the cell membrane and potentially enhance cytotoxic effects. mdpi.com
Below is a table summarizing the cytotoxic activity of various thiourea derivatives against the specified cancer cell lines. It is important to note that these are representative examples from the broader class of thiourea derivatives, illustrating the potential activity spectrum.
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| HT29 | Colon Cancer | Benzothiazole thiourea derivative (23d)¹ | < 200 |
| HCT116 | Colon Cancer | N¹,N³-disubstituted-thiosemicarbazone 7² | 1.11 |
| A2780 | Ovarian Cancer | Luminescence iridium complex with thiourea (32S)³ | Low µM range |
| MCF-7 | Breast Cancer | Benzothiazole thiourea derivative (23d)¹ | < 200 |
| HepG2 | Liver Cancer | N¹,N³-disubstituted-thiosemicarbazone 7² | 1.74 |
| HeLa | Cervical Cancer | Benzothiazole thiourea derivative¹ | < 200 |
| PC-3 | Prostate Cancer | N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(arylthioureido)benzenesulfonamides)⁴ | ~15-20 µg/mL |
| DU-145 | Prostate Cancer | Dendrodolide derivative (6a/6b)⁵ | 4.5-9.2 |
| K562 | Leukemia | Benzothiazole thiourea derivative¹ | < 200 |
| Neuro-2a | Neuroblastoma | Benzothiazole thiourea derivative¹ | < 200 |
¹Data from a study on benzothiazole thiourea derivatives. analis.com.my ²Data from a study on thiourea derivatives bearing a benzodioxole moiety. researchgate.net ³Data from a study on iridium complexes of thiourea derivatives. mdpi.com ⁴Data from a study on thiourea-based sulfonamide derivatives. analis.com.my ⁵Data from a study on dendrodolide derivatives. mdpi.com
Enzyme Inhibition Studies (e.g., Histone Deacetylase, Ribonucleotide Reductase, Urease, DNA Gyrase, DNA Topoisomerase IV, Dihydrofolate Reductase)
The anticancer activity of thiourea derivatives is often linked to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. The thiourea functional group can interact with various enzymes, disrupting their catalytic activity.
DNA Gyrase and DNA Topoisomerase IV: Several studies have identified thiourea derivatives as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication. nih.govbiorxiv.org This mechanism is a cornerstone of their antibacterial activity and is also explored for its anticancer potential, as human topoisomerases are validated targets for cancer chemotherapy. nih.gov For example, certain novel thiourea derivatives have shown excellent inhibitory activity against E. coli DNA gyrase B and moderate potency against E. coli Topoisomerase IV. biorxiv.org
Histone Deacetylase (HDAC): HDAC inhibitors are a class of anticancer agents that cause hyperacetylation of histones, leading to changes in gene expression, cell cycle arrest, and apoptosis. While specific studies on this compound as an HDAC inhibitor are lacking, a compound known as N-hydroxy-7-(2-naphthylthio) heptanomide (HNHA), which contains a heptyl chain, is a known HDAC inhibitor with significant anticancer activity. nih.govnih.gov This suggests that the heptyl moiety can be a component of potent HDAC inhibitors.
Dihydrofolate Reductase (DHFR): DHFR is another important target in cancer therapy. Some thiourea derivatives have been identified as inhibitors of DHFR, with one derivative being reported as 2.7 times more active than methotrexate, a well-known DHFR inhibitor. biorxiv.org
The inhibitory potential of various thiourea derivatives against these enzymes underscores a key mechanism for their pharmacological effects.
Induction of Apoptosis and Cell Cycle Modulation
A primary mechanism by which thiourea derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. researchgate.netontosight.ai Studies have shown that treatment of cancer cells with certain thiourea derivatives leads to an increase in the population of cells in the apoptotic phase. For example, a diarylthiourea derivative was found to cause a significant increase in early and late apoptotic cells in MCF-7 breast cancer cells. mdpi.com This process is often mediated by the upregulation of pro-apoptotic proteins and caspases.
Furthermore, these compounds can arrest the cell cycle at various phases, thereby halting cell proliferation. Cell cycle arrest in the G0/G1, S, or G2/M phases has been observed in different cancer cell lines upon treatment with various thiourea derivatives. researchgate.netarchivesofmedicalscience.com For instance, a diarylthiourea compound induced S-phase arrest in MCF-7 cells, suggesting the onset of apoptosis. mdpi.com The ability to modulate the cell cycle is a critical aspect of the anticancer profile of these compounds. ontosight.ai
Strategies for Overcoming Drug Resistance in Malignant Cell Lines
A significant challenge in cancer chemotherapy is the development of drug resistance. Thiourea derivatives have shown promise in overcoming resistance to conventional anticancer drugs. mdpi.com Some thiourea-containing metal complexes, for example, have been shown to be effective in cisplatin-resistant ovarian cancer cell lines. ontosight.ai In some cases, these compounds were even more effective in the resistant sublines. ontosight.ai
The mechanisms by which thiourea derivatives overcome drug resistance are multifaceted. They may involve targeting different cellular pathways than traditional drugs or inhibiting proteins that are responsible for the resistance phenotype. mdpi.com For example, complexes modified with a thiourea moiety, while sometimes less active than their parent compounds, exhibit effectiveness at overcoming the resistance of tumor cells to metallopharmaceuticals. The development of thiourea-based compounds thus represents a viable strategy for treating drug-resistant cancers.
Antimicrobial Efficacy
Thiourea derivatives are well-documented for their broad-spectrum antimicrobial properties, exhibiting activity against various pathogenic bacteria and fungi. mdpi.com The lipophilic nature of many thiourea derivatives, particularly those with long alkyl chains like this compound, is believed to enhance their ability to disrupt the bacterial cell membrane, contributing to their antimicrobial effect. nih.gov
Antibacterial Spectrum and Potency (e.g., against E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae, S. aureus, S. epidermidis, B. subtilis, C. difficile, E. coli, S. pneumoniae Strains)
The antibacterial activity of thiourea derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. Studies on compounds structurally related to this compound provide an indication of its potential antibacterial spectrum. For instance, some novel thiourea derivatives have demonstrated activity against Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae. mdpi.com In one study, a particular thiourea derivative showed a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL against these organisms. mdpi.com
The length of the alkyl chain in N-alkyl thioureas has been shown to be a critical factor for antibacterial activity. For example, bis(thiourea) derivatives with alkyl chains of 10 and 12 carbons displayed excellent activity against Escherichia coli. researchgate.net It is suggested that the increased lipophilicity enhances the disruption of the bacterial membrane. nih.gov However, there may be an optimal chain length, as excessively long chains can sometimes lead to decreased activity. nih.gov
The following table presents representative MIC values for various thiourea derivatives against the specified bacterial strains, highlighting their potential as antibacterial agents.
| Bacterial Strain | Compound Type | MIC (µg/mL) |
| E. faecalis | Novel thiourea derivative¹ | 40-50 |
| P. aeruginosa | Novel thiourea derivative¹ | 40-50 |
| S. typhi | Novel thiourea derivative¹ | 40-50 |
| K. pneumoniae | Novel thiourea derivative¹ | 40-50 |
| S. aureus | N-acyl thiourea derivative² | >1250 |
| S. epidermidis | N-arylthiourea derivative³ | - |
| B. subtilis | Benzothiazole derivative⁴ | 25-200 |
| C. difficile | Not widely reported for thioureas | - |
| E. coli | Bis(thiourea) derivative (n=10)⁵ | 135 |
| S. pneumoniae | Not widely reported for thioureas | - |
¹Data from a study on novel thiourea derivatives synthesized from carbon disulfide. mdpi.com ²Data from a study on N-acyl thiourea derivatives. mdpi.com ³N-arylthiourea derivatives have shown inhibitory effects on topoisomerase IV in S. epidermidis, but specific MIC values were not provided in the source. biorxiv.org ⁴Data from a study on benzothiazole derivatives. researchgate.net ⁵Data from a study on bis(thiourea) derivatives. researchgate.net
Antifungal Properties
Thiourea derivatives have demonstrated notable efficacy against various fungal pathogens. nih.govnih.gov Studies have shown that these compounds can inhibit the growth of clinically significant fungi. For instance, certain acylthiourea derivatives have exhibited high activity against a range of phytopathogenic fungi and Phytophthora strains. nih.gov Molecular docking studies suggest that these compounds may exert their antifungal effects by targeting enzymes crucial for fungal survival, such as 14α-demethylase (CYP51) and N-myristoyltransferase (NMT). nih.gov
In a study evaluating novel thiourea derivatives, compounds 3 , 5 , and 6 were identified as having significant antifungal potential against 11 fungal species and 3 Phytophthora strains. nih.gov Another study on thiourea derivatives of 2-thiophenecarboxylic acid found that the ortho-methylated derivative (SB2) was particularly effective at inhibiting the growth and biofilm formation of the multidrug-resistant fungus Candida auris. nih.gov Furthermore, some thiourea derivatives have shown activity against major plant pathogens like Botrytis cinerea, Colletotrichum fragariae, Fusarium oxysporum, and Phoma betae. nih.gov
The antifungal activity of thiourea derivatives is influenced by their chemical structure, including the nature of substituent groups on the thiourea core.
| Compound/Derivative | Fungal Species | Observed Activity |
|---|---|---|
| Acylthiourea derivatives (3, 5, 6) | 11 phytopathogenic fungi and 3 Phytophthora strains | High activity. nih.gov |
| ortho-methylated derivative (SB2) | Candida auris | Inhibition of growth and biofilm formation. nih.gov |
| Thiourea derivatives 1 and 2 | Botrytis cinerea, Colletotrichum fragariae, Fusarium oxysporum, Phoma betae | Active against major plant pathogens. nih.gov |
Antitubercular Activity (e.g., against Mycobacterium tuberculosis)
Thiourea derivatives have emerged as a promising class of compounds in the search for new antitubercular agents, demonstrating activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis). biorxiv.orgnih.govacs.org Research has shown that these compounds can inhibit the growth of M. tuberculosis both in culture and within infected macrophages. nih.gov
A phenylthiourea (B91264) series was identified with potent activity against intracellular M. tuberculosis. biorxiv.org Specifically, compounds 1 and 2 from this series showed excellent intracellular activity with IC50 values of 0.4 and 0.3 μM, respectively. biorxiv.org Further modifications led to the discovery of even more potent molecules, such as compound 14 , with an IC50 of 0.17 μM against intracellular M. tuberculosis. biorxiv.org Another study highlighted thiourea derivatives 16 , 28 , and 29 as promising antimycobacterial agents that were also active against a hypervirulent clinical M. tuberculosis strain. nih.gov
The mechanism of action for some of these derivatives is thought to involve the inhibition of essential mycobacterial enzymes. For instance, some adamantyl urea (B33335) derivatives, structurally similar to thioureas, have been shown to inhibit epoxide hydrolases EphB and EphE in M. tuberculosis. nih.govresearchgate.net The enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis, is another potential target for thiourea derivatives. researchgate.net
| Compound/Derivative | Target | Activity (IC50/MIC) |
|---|---|---|
| Phenylthiourea 1 | Intracellular M. tuberculosis | IC50 = 0.4 µM. biorxiv.org |
| Phenylthiourea 2 | Intracellular M. tuberculosis | IC50 = 0.3 µM. biorxiv.org |
| Phenylthiourea 14 | Intracellular M. tuberculosis | IC50 = 0.17 µM. biorxiv.org |
| Thiourea derivative 28 | M. tuberculosis H37Rv (in culture) | MIC50 = 2.0 ± 1.1 µM. nih.gov |
| Thiourea derivative 28 | M. tuberculosis H37Rv (infected macrophages) | MIC50 = 2.3 ± 1.1 µM. nih.gov |
| Thiourea derivative 29 | Hypervirulent M. tuberculosis M299 (extracellular clumps) | MIC50 = 5.6 ± 1.2 µM. nih.gov |
Antioxidant Properties
Thiourea and its derivatives have been recognized for their antioxidant potential, which is crucial in combating oxidative stress-related conditions. mdpi.comrsc.org Their ability to scavenge free radicals has been evaluated through various assays.
The antioxidant capacity of thiourea derivatives is often assessed using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. nih.govacs.orgnih.govhueuni.edu.vnresearchgate.net In the DPPH assay, the antioxidant donates a hydrogen atom to the DPPH radical, causing a color change that can be measured spectrophotometrically. hueuni.edu.vn The ABTS assay similarly measures the ability of an antioxidant to scavenge the ABTS radical cation. nih.govhueuni.edu.vn
For example, 1,3-bis(3,4-dichlorophenyl)thiourea demonstrated strong antioxidant activity with an IC50 value of 45 µg/mL in the DPPH assay and 52 µg/mL against ABTS free radicals. mdpi.com In another study, a series of novel thiourea derivatives were synthesized, and compounds 24 , 27 , and 29 showed good antioxidant activity with IC50 values of 45, 42.3, and 5.8 μg/mL, respectively, in the DPPH assay. mdpi.com The antioxidant activity of these compounds is often attributed to their hydrogen-donating ability. nih.gov
The structural features of thiourea derivatives, such as the presence of N-H bonds, contribute to their free radical scavenging capabilities. hueuni.edu.vn
| Compound/Derivative | Assay | Activity (IC50) |
|---|---|---|
| 1,3-bis(3,4-dichlorophenyl)thiourea | DPPH | 45 µg/mL. mdpi.com |
| 1,3-bis(3,4-dichlorophenyl)thiourea | ABTS | 52 µg/mL. mdpi.com |
| Thiourea derivative 29 | DPPH | 5.8 µg/mL. mdpi.com |
| Thiourea derivative 27 | DPPH | 42.3 µg/mL. mdpi.com |
| Thiourea derivative 24 | DPPH | 45 µg/mL. mdpi.com |
Anti-inflammatory Effects
Thiourea derivatives have demonstrated significant anti-inflammatory properties in various experimental models. researchgate.netmdpi.com These compounds have been shown to inhibit key inflammatory mediators and pathways.
Research has indicated that certain bis-thiourea derivatives, such as SK1 and SK3 , possess promising anti-inflammatory potential. researchgate.net These compounds were evaluated using in vitro lipoxygenase (LOX) enzyme inhibition studies and in vivo models like carrageenan-induced and histamine-induced paw edema. researchgate.net Urea-thiourea hybrids have also been investigated for their anti-inflammatory effects, with studies showing they can decrease the production of pro-inflammatory cytokines like TNF-α and IL-1β by inhibiting the PI3K pathway in macrophages. mdpi.com
Furthermore, some thiourea derivatives have been found to inhibit nitric oxide (NO) production by suppressing the expression of inducible nitric oxide synthase (iNOS). nih.gov The anti-inflammatory activity of these compounds is often linked to their ability to modulate the enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory cascade. mdpi.com For instance, naproxen (B1676952) derivatives incorporating a thiourea moiety have shown good anti-inflammatory action. mdpi.com
| Compound/Derivative | Mechanism/Model | Observed Effect |
|---|---|---|
| Bis-thiourea derivatives (SK1, SK3) | Lipoxygenase inhibition, carrageenan-induced paw edema | Promising anti-inflammatory potential. researchgate.net |
| Urea-thiourea hybrids | LPS-stimulated macrophages | Decreased production of pro-inflammatory cytokines (TNF, IL-6, GM-CSF, IL-12p40). |
| Thiourea derivatives 16, 28, 29 | Inhibition of NO, TNF-α, IL-1β | Suppression of iNOS expression and cytokine production. nih.gov |
| Naproxen-thiourea derivatives | Carrageenan-induced paw edema | Greater percentage of paw edema reduction compared to naproxen. mdpi.com |
Anti-Alzheimer Potential
Thiourea derivatives are being explored for their potential in the treatment of Alzheimer's disease (AD). mdpi.com The primary therapeutic strategy for AD involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. mdpi.commdpi.com
Recent research has shown that thiazole-thiourea hybrid compounds can exhibit exceptional activity against both AChE and BChE. mdpi.com These hybrids have demonstrated IC50 values ranging from 0.3 to 15 µM against AChE and 0.4 to 22 µM against BChE, which is comparable to the standard drug donepezil. mdpi.com The development of multi-target directed ligands, which can interact with multiple pathological targets in AD, is a key area of research, and thiourea derivatives are being investigated within this framework. wjarr.com
The inhibitory potential of these compounds against cholinesterase enzymes suggests they could help in managing the cognitive symptoms of Alzheimer's disease.
| Compound/Derivative | Target Enzyme | Activity (IC50) |
|---|---|---|
| Thiazole-thiourea hybrids | AChE | 0.3 to 15 µM. mdpi.com |
| Thiazole-thiourea hybrids | BChE | 0.4 to 22 µM. mdpi.com |
| Donepezil (Standard) | AChE | 2.16 µM. mdpi.com |
| Donepezil (Standard) | BChE | 4.5 µM. mdpi.com |
Antimalarial Activity
Thiourea derivatives have also been investigated for their activity against malaria parasites. mdpi.comresearchgate.net The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents.
In one study, a thiourea derivative of 4-aminoquinoline (B48711), compound 3 , was found to be highly active against a chloroquine-sensitive strain of P. falciparum with an IC50 of 6.07 ng/mL. researchgate.net This compound also demonstrated significant in vivo efficacy, with a 99.27% suppression of a chloroquine-resistant strain of Plasmodium yoelii in a mouse model. researchgate.net
The structural diversity of thiourea derivatives allows for the synthesis of compounds with potent antimalarial properties, making them a valuable scaffold in the development of new treatments for malaria. researchgate.net
| Compound/Derivative | Parasite Strain | Activity |
|---|---|---|
| Thiourea derivative of 4-aminoquinoline (Compound 3) | P. falciparum (CQ sensitive) | IC50 = 6.07 ng/mL. researchgate.net |
| Thiourea derivative of 4-aminoquinoline (Compound 3) | P. yoelii (CQ resistant) | 99.27% suppression in vivo. researchgate.net |
Antiviral Efficacy
The thiourea scaffold is a recognized pharmacophore in the development of antiviral agents. researchgate.net Research into thiourea derivatives has demonstrated a range of antiviral activities, including against Human Immunodeficiency Virus (HIV). researchgate.net A series of new thiourea derivatives of 1,3-thiazole were synthesized and evaluated against a wide array of DNA and RNA viruses. mdpi.com In this study, while many compounds exhibited cytotoxicity, one derivative, compound 4, showed specific activity against HIV-1 and Coxsackievirus B5. mdpi.com
Further studies focusing on structure-activity relationships (SAR) have sought to optimize the anti-HIV potential of these compounds. One such study on phenyl-ethyl-thiourea (PET) derivatives revealed that the presence of an ortho-chloro or fluoro substituted phenyl group at one end of the thiourea nucleus and a substituted pyridinyl group at the other were crucial for in vitro antimicrobial and anti-HIV activity. mdpi.com Specifically, compounds 8 and 10 from this series showed better activity against the tested viral strains compared to other derivatives in the study. mdpi.com
Additionally, thiourea derivatives have been investigated as dual inhibitors of the HIV-1 capsid protein (CA) and the human protein cyclophilin A (CypA), both of which are critical for HIV-1 replication. acs.org While a platinum(II) complex involving this compound has been synthesized, the antiviral activity in that particular study was reported for other derivatives, with EC50 values determined to be higher than 0.3 μM against strains like Murine norovirus, Yellow fever, Enterovirus, and Chikungunya. nih.govresearchgate.net
Antiparasitic Activity (e.g., Antileishmanial Agents)
Thiourea derivatives have been identified as potent antiprotozoal agents, with significant research focused on their efficacy against various species of Leishmania and Trypanosoma. researchgate.netbiointerfaceresearch.comgoogle.com Studies have demonstrated activity against Leishmania amazonensis, Leishmania major, Leishmania infantum, and Trypanosoma cruzi. researchgate.netbiointerfaceresearch.com
In one study, a series of N,N'-disubstituted thioureas were synthesized and tested against L. amazonensis. researchgate.net Several derivatives showed promising activity against the promastigote form of the parasite, with nine compounds exhibiting IC₅₀ values ranging from 21.48 to 189.10 µM. researchgate.net The most promising of these were further tested against the intracellular amastigote form. researchgate.net
A subsequent study involving two generations of N,N'-disubstituted thiourea derivatives provided more potent results. biointerfaceresearch.comdrugbank.com A compound from the first generation, 3e , showed significant antileishmanial activity against the amastigote form of L. amazonensis with an IC₅₀ of 4.9 ± 1.2 µM, which was more potent than the reference drug miltefosine (B1683995) (IC₅₀ = 7.5 ± 1.2 µM). biointerfaceresearch.comdrugbank.com The introduction of a piperazine (B1678402) ring in the second generation of derivatives further enhanced potency, with compound 5i achieving an IC₅₀ of 1.8 ± 0.5 µM. biointerfaceresearch.comdrugbank.com These findings highlight that thiourea derivatives are strong candidates for the development of new drugs for leishmaniasis. researchgate.net
The antiparasitic action of some thiourea derivatives has been linked to the disruption of the parasite's cell cycle without affecting the mitochondrial membrane potential. researchgate.net Other research suggests that some derivatives may target the folate and glycolytic pathways of the parasite. researchgate.net
Table 1: Antileishmanial Activity of Selected Thiourea Derivatives against L. amazonensis
| Compound | Form | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 3e | Amastigote | 4.9 ± 1.2 | >80 | biointerfaceresearch.comdrugbank.com |
| 3d | Amastigote | 10.8 ± 2.4 | - | biointerfaceresearch.com |
| 3p | Amastigote | 8.7 ± 1.4 | - | biointerfaceresearch.com |
| 5i | Amastigote | 1.8 ± 0.5 | ~70 | biointerfaceresearch.comdrugbank.com |
| Miltefosine (Control) | Amastigote | 7.5 ± 1.2 | - | biointerfaceresearch.comdrugbank.com |
Agrochemical Applications: Herbicidal, Insecticidal, and Pesticidal Properties
The thiourea scaffold is a key structural component in a variety of agrochemicals, a term that includes products designed to protect crops from pests and diseases or to enhance growth. nih.govarchivog.commdpi.com Derivatives of thiourea have been reported to possess a broad range of agricultural uses, including as fungicides, insecticides, herbicides, and plant growth regulators. archivog.comdrugbank.comsci-hub.se The inclusion of the thiourea group can enhance the properties of agricultural chemicals, for instance by improving solubility or acting as a linker that boosts biological activity. archivog.com
In studies on herbicidal activity, N-substituted-N'-(2-thiazolyl and furfuryl) ureas and thioureas were synthesized and tested. Generally, thioureas containing a 2-thiazole ring were found to be more active. The presence of alkyl groups on these compounds markedly increased their herbicidal activity. Four specific thiourea compounds (15, 16, 17, and 18 ) displayed the highest selective herbicidal activity in these studies. Acylthiourea derivatives have also been reported to have herbicidal, fungicidal, and insecticidal activity. sci-hub.se The versatility of thioureas makes them useful in the development of pesticides for protecting crops. nih.gov
Molecular Interactions with Biological Targets
The pharmacological activity of thiourea derivatives is attributed to their ability to interact with various biological targets, including nucleic acids and proteins like enzymes and receptors. researchgate.netnih.gov
DNA Binding and Intercalation Studies
Several studies have confirmed that thiourea derivatives can act as effective DNA binders. The mode of interaction is often a mixed mechanism involving both intercalation between the DNA base pairs and binding within the grooves of the DNA helix. Some complexes have been shown to interact specifically with the minor groove of the DNA molecule. researchgate.net
Experimental techniques such as UV-visible spectroscopy, fluorescence studies, cyclic voltammetry, and viscometry, complemented by theoretical molecular docking, have been employed to elucidate these interactions. These studies allow for the determination of key parameters like the binding constant (Kb) and the free energy of binding (ΔG), which quantify the affinity of the compound for DNA. For instance, a study on bis-acyl-thiourea derivatives reported spontaneous and significant interaction with DNA. The coordination of thiourea derivatives to metal ions, such as in platinum(II) complexes, can also facilitate DNA interaction, often through an electrostatic mode. This DNA binding capability is a cornerstone of the anticancer properties observed for many thiourea derivatives.
Table 2: DNA Binding Parameters for Selected Thiourea Derivatives
| Compound | Binding Constant (Kb) (M⁻¹) | Free Energy (ΔG) (kJ/mol) | Binding Mode | Reference |
|---|---|---|---|---|
| UP-1 | 1.4 x 10⁴ | -23.66 | Partial Intercalation / Groove | |
| UP-2 | 1.1 x 10⁴ | -23.07 | Partial Intercalation / Groove |
| UP-3 | 2.6 x 10⁴ | -25.18 | Partial Intercalation / Groove | |
Receptor Interaction Analysis (e.g., Histamine (B1213489) H₂-Receptors)
The thiourea moiety has played a pivotal role in the development of histamine H₂-receptor antagonists, a class of drugs that revolutionized the treatment of gastric ulcers. nih.gov The H₂ receptor is a G-protein-coupled receptor that mediates gastric acid secretion. drugbank.com
The development of the first clinically successful H₂ antagonists, such as burimamide (B1668067) and metiamide, involved the use of a thiourea group in their structure. nih.gov Metiamide (N-methyl-N'-[2-[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]thiourea) was shown to selectively block the stimulation of adenylate cyclase by histamine in guinea pig gastric mucosa, which is the signaling pathway for the H₂ receptor. It acts as an inhibitor of the H₂ receptor without affecting the basal enzyme activity.
Further research established a pharmacological equivalence between the thiourea group and the cyanoguanidine group in H₂-receptor antagonists, leading to the development of cimetidine. This demonstrated that the thiourea group is a key bioisostere in this context, crucial for binding to the H₂ receptor and eliciting an antagonist effect.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of thiourea-based compounds. The nature and position of substituents on the nitrogen atoms of the thiourea core are critical determinants of biological activity.
Antiparasitic Activity: For N,N'-disubstituted thioureas with antileishmanial activity, the introduction of a piperazine ring was found to enhance both potency and selectivity. biointerfaceresearch.comdrugbank.com Compound 3e (N-(3-fluorophenyl)-N'-(3-pyridyl)thiourea) was identified as a highly promising first-generation compound, while the piperazine-containing compound 5i showed even greater potency. biointerfaceresearch.comdrugbank.com
Antiviral Activity: In the context of anti-HIV agents, SAR studies of phenyl-ethyl-thiourea derivatives indicated that having an ortho-chloro or fluoro substituted phenyl group at one nitrogen and a substituted pyridinyl moiety at the other was essential for activity. mdpi.com
Enzyme Inhibition: In the inhibition of the enzyme urease by amantadine-thiourea conjugates, a long alkyl chain, such as in N-(adamantan-1-ylcarbamothioyl)octanamide, was found to be vital for potent inhibition. For cholinesterase inhibition, a 1-(3-chlorophenyl)-3-cyclohexylthiourea derivative (3 ) was found to be the most potent among the tested compounds. mdpi.com
Anticancer Activity: For anticancer applications, the substitution pattern is crucial. The presence of bulky groups at certain positions can significantly aid antitumor activity. Conversely, replacing a urea moiety with a thiourea can sometimes decrease activity, demonstrating that the nature of the core itself is a key factor in its interaction with specific biological targets. The ability of the N-H groups to act as hydrogen bond donors is a key feature, enhancing binding affinity to target proteins and enzymes.
Elucidation of Substituent Effects on Bioactivity
The biological activity of thiourea derivatives is significantly influenced by the nature and position of various substituents on the core structure. The unique characteristics of the thiourea moiety, with its electron-rich properties, enable it to bind to a variety of enzymes and receptors within biological systems. analis.com.my Modifications to the thiourea scaffold can modulate its electronic properties, lipophilicity, and steric profile, which in turn dictates the compound's pharmacokinetic and pharmacodynamic behavior.
For instance, the lipophilicity of the molecule is a critical factor. The incorporation of an aliphatic substituent like an n-heptyl group, as seen in this compound, is suggested to enhance bioactivity due to increased lipophilic and pharmacokinetic properties. analis.com.my This principle is often explored by synthesizing series of compounds with varying alkyl chain lengths to optimize activity.
Furthermore, the electronic effects of substituents have been shown to be a determining factor in the bioactivity of thiourea derivatives. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on aromatic rings attached to the thiourea core can significantly alter the molecule's interaction with its target.
Studies on various thiourea derivatives have demonstrated these effects across a range of biological activities, including anticancer, antibacterial, and enzyme inhibition.
Detailed Research Findings
A substantial body of research has been dedicated to understanding how specific substituents impact the biological activities of thiourea derivatives. These studies often involve the synthesis of a series of analogs where one part of the molecule is systematically varied.
In the context of anticancer activity, the substitution pattern on the thiourea nitrogen atoms is a key determinant of efficacy. analis.com.my For example, research on N-substituted benzene (B151609) thiourea derivatives has shown that the nature of the substituent on the phenyl ring is significant for anticancer activity. The presence of a small, electron-donating group like a methoxy (B1213986) group can increase the electron density and activate the ring, while bulky substituents on the phenyl ring may lead to a loss of cytotoxic activity. analis.com.my
The significance of electronic effects is further highlighted in studies of N-(phenylcarbamothioyl) benzamide (B126) derivatives, where the electronic effect of substituents was found to be more influential than their lipophilic effect. The presence of an EWG generally resulted in stronger activity compared to an EDG. analis.com.my Similarly, in a series of N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(arylthioureido)benzenesulfonamides, derivatives with more EWGs like fluorine on the phenyl ring showed broad selective cytotoxicity against several cancer cell lines. analis.com.my
The importance of the substituent extends to antiprotozoal activity as well. In a study on thiourea derivatives against Leishmania amazonensis, the introduction of a piperazine ring in a second generation of compounds enhanced both potency and selectivity. mdpi.com
The following interactive table summarizes the structure-activity relationship findings from a study on N,N'-disubstituted thiourea derivatives against L. amazonensis.
| Compound | Substituents | IC50 (µM) against L. amazonensis amastigotes | Key SAR Observation |
|---|---|---|---|
| 3d | N-phenethyl, N'-(3,4-dichlorophenyl) | 10.8 ± 2.4 | Moderate activity. mdpi.com |
| 3e | N-phenethyl, N'-(3,4,5-trimethoxyphenyl) | 4.9 ± 1.2 | Most promising of the first generation, surpassing the control drug. mdpi.com |
| 3p | N-(3,4,5-trimethoxyphenyl), N'-benzyl | 8.7 ± 1.4 | Active against intracellular amastigotes. mdpi.com |
| 5i | Piperazine-linked thiourea | 1.8 ± 0.5 | Introduction of a piperazine ring enhanced potency and selectivity. mdpi.com |
In another example focusing on enzyme inhibition, a series of (thio)urea derivatives were evaluated as inhibitors of Escherichia coli β-glucuronidase (EcGUS). The structure-activity relationship revealed that introducing an electron-withdrawing group at the para-position of the benzene ring was beneficial for enhancing inhibitory activity. nih.gov
The interactive table below presents data for selected thiourea derivatives as EcGUS inhibitors.
| Compound | Substituent on Benzene Ring | IC50 (µM) against EcGUS | Key SAR Observation |
|---|---|---|---|
| E-9 | Electron-withdrawing group at para-position | 2.68 | Exhibited promising inhibitory effect, surpassing the standard inhibitor. nih.gov |
| D-saccharic acid-1,4-lactone (Standard) | N/A | 45.8 | Standard inhibitor for comparison. nih.gov |
Computational and Theoretical Investigations of 1 Heptyl 2 Thiourea and Its Complexes
Quantum Chemical Calculations (e.g., DFT, MP2 Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently employed to study thiourea (B124793) derivatives. acs.org DFT, in particular, offers a good balance between accuracy and computational cost, making it a popular choice for examining the electronic structure and geometry of molecules the size of 1-Heptyl-2-thiourea. conicet.gov.arnih.gov These calculations are typically performed using specific basis sets, such as 6-311++G(d,p), which are chosen to provide a reliable description of the electronic distribution. researchgate.netmdpi.com
The electronic structure of this compound is characterized by the thiourea core (-NH-C(S)-NH-) and the heptyl substituent. The key to its chemical behavior lies in the distribution of electrons within the thiourea moiety. The presence of nitrogen and sulfur atoms, with their lone pairs of electrons, and the pi-system of the C=S double bond, leads to significant electron delocalization. conicet.gov.arresearchgate.net
Natural Bond Orbital (NBO) analysis is a common technique used to analyze charge distribution and intramolecular interactions. conicet.gov.arresearchgate.net For this compound, NBO analysis would likely reveal strong delocalization of electron density, indicating resonance within the thiourea group. This delocalization affects the bond orders, where the C=S bond would have less double-bond character and the C-N bonds would exhibit partial double-bond character. researchgate.net The heptyl group, being an alkyl chain, primarily acts as an electron-donating group through inductive effects, which can subtly influence the electronic properties of the thiourea core.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. In thiourea derivatives, the HOMO is typically localized on the sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is often centered on the thiocarbonyl (C=S) group. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability. researchgate.net
Table 1: Representative Electronic Properties of this compound (Illustrative) This table presents illustrative values based on typical findings for similar alkyl-thiourea compounds studied with DFT methods.
| Property | Representative Value | Description |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, indicating susceptibility to electrophilic attack. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital, indicating susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 4.7 eV | An indicator of chemical reactivity and stability. |
Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative energies. scribd.com For this compound, the flexibility of the heptyl chain and rotation around the C-N bonds of the thiourea group give rise to multiple possible conformers. The potential energy surface (PES) maps the energy of the molecule as a function of its geometry, revealing the most stable conformations (global and local minima) and the energy barriers between them (saddle points). pythoninchemistry.orgaps.org
Table 2: Illustrative Conformational Data for this compound This table provides hypothetical but realistic dihedral angles and relative energies for possible conformers, based on general principles of conformational analysis.
| Conformer | Dihedral Angle (C-N-C-S) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| A (Global Minimum) | ~180° (anti) | 0.0 | Most stable conformation, likely with an extended heptyl chain. |
| B (Local Minimum) | ~0° (syn) | 1.5 - 2.5 | A less stable conformation due to steric interactions. |
Electronic Structure and Bonding Analysis
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action. The unique structure of the thiourea moiety, with its hydrogen bond donors (N-H) and acceptor (C=S), allows for a variety of interactions with protein active sites. analis.com.my
The primary goals of molecular docking are to predict the binding orientation (pose) of the ligand within the target's binding site and to estimate the strength of the interaction, known as the binding affinity. arxiv.org The binding affinity is often expressed as a scoring function value or as a binding free energy (ΔG), with more negative values indicating a stronger interaction.
For this compound, docking studies against a hypothetical protein target would likely show the thiourea group forming key hydrogen bonds with amino acid residues in the binding pocket. The N-H groups can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. The heptyl chain, being hydrophobic, would likely occupy a hydrophobic pocket in the protein, contributing to the binding through van der Waals interactions. The flexibility of the heptyl group allows it to adapt its conformation to fit snugly within such a pocket, potentially enhancing binding affinity.
Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target This table illustrates the kind of data generated from a molecular docking study, including the predicted binding affinity and key interacting residues.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Protein Kinase X | -7.5 | Asp145, Lys68 | Hydrogen bonds with the thiourea group. |
| Val34, Leu95, Ile120 | Hydrophobic interactions with the heptyl chain. | ||
| Urease | -6.8 | His219, Gly277 | Hydrogen bonds and coordination with the thiourea sulfur. |
Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations track the movements of atoms over time, providing insights into the stability of the ligand-protein complex and the influence of the surrounding environment, such as water molecules. nih.gov These simulations are governed by a force field, which is a set of parameters that describes the potential energy of the system. tum.de
An MD simulation of a this compound-protein complex would typically be run for tens to hundreds of nanoseconds. mdpi.com The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. A stable RMSD value suggests that the ligand remains bound in a consistent orientation.
Table 4: Representative Data from a Molecular Dynamics Simulation of a this compound Complex This table presents typical metrics used to analyze the results of an MD simulation.
| Metric | Representative Value/Observation | Significance |
|---|---|---|
| Ligand RMSD | 1.5 ± 0.5 Å | A low and stable RMSD indicates the ligand maintains a stable binding pose. |
| Protein RMSD | 2.0 ± 0.4 Å | A stable protein backbone RMSD suggests the overall protein structure is not destabilized by the ligand. |
| Hydrogen Bond Occupancy | > 70% for key bonds | High occupancy indicates that the hydrogen bonds predicted by docking are stable over time. |
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Quantum Theory of Atoms in Molecules (QTAIM))
Computational methods are pivotal in understanding the intermolecular interactions that govern the supramolecular architecture of crystalline solids. For this compound and its potential complexes, techniques like Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) offer profound insights into the nature and strength of these non-covalent interactions.
Hirshfeld Surface Analysis is a powerful tool for visualizing and quantifying intermolecular contacts in crystal structures. researchgate.netmdpi.com It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of intermolecular interactions emerges.
Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the relative contributions of different types of intermolecular contacts. mdpi.comresearchgate.net For a molecule like this compound, the large heptyl group would lead to a significant percentage of H···H contacts. The thiourea moiety would be characterized by prominent spikes in the fingerprint plot corresponding to N-H···S hydrogen bonds.
Illustrative Intermolecular Contacts for this compound from Hirshfeld Surface Analysis:
| Interaction Type | Description | Expected Contribution |
| N-H···S | Strong hydrogen bonds forming dimers or chains, crucial for the primary structure. | High |
| H···H | Van der Waals contacts arising from the heptyl chains and other hydrogen atoms. | Very High |
| C···H | Weaker interactions contributing to the overall packing efficiency. | Moderate |
| N···H | Contacts involving the nitrogen atoms of the thiourea group. | Low to Moderate |
| S···H | Contacts involving the sulfur atom, complementary to the N-H···S bonds. | Moderate |
The Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.org This method identifies critical points in the electron density, which are used to define atomic basins and the bond paths that link them. wikipedia.org The properties at the bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction.
For thiourea derivatives, QTAIM analysis can be used to characterize the strength and nature of intramolecular and intermolecular hydrogen bonds. conicet.gov.argrafiati.com A bond path between a hydrogen donor and an acceptor is a clear indication of a hydrogen bond. The values of ρ and ∇²ρ at the BCP are indicative of the bond's strength and type (covalent vs. electrostatic). This analysis has been instrumental in confirming the presence and quantifying the strength of N-H···S and N-H···O interactions in related compounds. conicet.gov.ar
In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiles
In silico ADMET prediction is a critical component of modern drug discovery and development, allowing for the early assessment of the pharmacokinetic and toxicological properties of a compound. jppres.comuin-malang.ac.id For novel compounds like this compound, these computational models can predict its viability as a potential therapeutic agent before costly and time-consuming experimental studies are undertaken. nih.gov
The ADMET profile of a molecule is determined by a range of physicochemical and structural properties. Key parameters often evaluated include:
Absorption: Predictions of human intestinal absorption (HIA), Caco-2 cell permeability, and skin permeability.
Distribution: Evaluation of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.
Metabolism: Identification of potential metabolic sites by cytochrome P450 (CYP) enzymes.
Excretion: Prediction of total clearance and renal organic cation transporter (OCT2) substrate likelihood.
Toxicity: Assessment of potential risks such as AMES toxicity (mutagenicity), hepatotoxicity, and cardiotoxicity (hERG inhibition). jppres.com
Many ADMET prediction tools also assess compliance with drug-likeness rules, such as Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria for molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors. jppres.com
Hypothetical ADMET Profile for this compound:
| ADMET Property | Parameter | Predicted Value/Classification | Significance |
| Absorption | Human Intestinal Absorption | Good | Likely well-absorbed from the gut. |
| Caco-2 Permeability | Moderate to High | Indicates good potential for passive diffusion across cell membranes. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Likely to cross | The heptyl group increases lipophilicity, potentially allowing passage. |
| Plasma Protein Binding | High | Lipophilic compounds often bind extensively to plasma proteins. | |
| Metabolism | CYP2D6 Inhibitor | Likely | Many nitrogen- and sulfur-containing compounds can interact with CYP enzymes. |
| CYP3A4 Inhibitor | Possible | A common metabolic pathway that may be affected. | |
| Excretion | Total Clearance | Low to Moderate | Dependent on metabolism and renal/biliary pathways. |
| Toxicity | AMES Toxicity | Non-mutagenic | Important for long-term safety. |
| Hepatotoxicity | Possible | A potential liability for many drug candidates. | |
| Drug-Likeness | Lipinski's Rule of Five | Compliant | Meets criteria for oral bioavailability (MW < 500, logP < 5, H-bond donors/acceptors within limits). |
Materials Science and Advanced Applications of N Alkyl Thioureas
Development of Chemosensors and Ion Sensors
The thiourea (B124793) moiety is an excellent ligand for a variety of metal ions and anions, making its derivatives, including 1-Heptyl-2-thiourea, prime candidates for the development of chemosensors. The fundamental principle lies in the interaction between the sulfur and nitrogen atoms of the thiourea group and the target ion. This binding event can be designed to trigger a detectable signal, such as a change in color (colorimetric sensor) or the emission of light (fluorescent sensor).
Thiourea-based fluorescent chemosensors have been developed for detecting various metal ions, including mercury, zinc, and cadmium. acs.org The interaction with the metal ion modulates the electronic properties of the sensor molecule, often leading to an enhanced fluorescence output. nih.gov For instance, a novel poly(phenyleneethynylene) containing thiourea groups was synthesized and showed a selective fluorescent quenching response to Ag⁺ ions. tu-dresden.de Similarly, thiourea derivatives are effective receptors for anions like fluoride, where the interaction occurs through hydrogen bonding between the N-H protons of the thiourea and the anion. tu-dresden.deuni.lu
The role of the heptyl group in this compound is twofold. Firstly, it enhances the solubility of the sensor molecule in non-polar media and organic solvents, which is often required for practical applications. Secondly, the lipophilicity imparted by the alkyl chain can influence the sensor's interaction with cell membranes, a critical factor for in-vivo or cellular imaging applications. acs.orgrsc.org Research on a series of 1-hexyl-3-phenylthioureas demonstrated that anion transport activity was directly related to the lipophilicity of the receptors, a property controlled by the substituents. rsc.org
Table 1: Examples of Ions Detected by Thiourea-Based Chemosensors
| Sensor Type | Target Ion(s) | Detection Principle | Reference(s) |
|---|---|---|---|
| Fluorescent | Hg²⁺, Zn²⁺, Cd²⁺ | Metal ion coordination | acs.org |
| Fluorescent Polymer | Ag⁺ | Fluorescence quenching | tu-dresden.de |
| Colorimetric/Fluorescent | F⁻ | Hydrogen bonding | tu-dresden.de |
Applications in Polymer Chemistry and Additives
In polymer science, thiourea derivatives can be utilized in two primary ways: as functional monomers to be incorporated into polymer chains or as additives blended into a polymer matrix to impart specific properties.
Thiourea-functionalized polymers have been synthesized for applications such as heavy metal removal. By polymerizing monomers containing the thiourea group, resins with a high density of chelating sites can be produced. These materials are effective at sequestering toxic heavy metals from wastewater. The long alkyl chain of a monomer like this compound would provide internal plasticization and influence the morphology and swelling characteristics of the resulting polymer network.
As additives, N-alkyl thioureas can function as antidegradants, specifically as antioxidants. fip.org Oxidation can cause polymers to lose strength, discolor, and become brittle. Antioxidants work by interrupting the oxidation cycle, often by scavenging free radicals. fip.org The heptyl group in this compound enhances its miscibility with hydrocarbon polymers such as polyethylene (B3416737) and polypropylene, ensuring it is well-dispersed within the plastic and can effectively protect the bulk material. Furthermore, thiourea derivatives have been investigated as additives to raise the cloud point of thermoresponsive polymers used as kinetic hydrate (B1144303) inhibitors in the oil and gas industry, preventing polymer fouling at high temperatures. nih.gov
Design of Molecular Recognition and Self-Assembly Systems
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, while self-assembly is the spontaneous organization of these molecules into ordered structures. researchgate.netresearchgate.net The thiourea functional group is an excellent motif for programming these interactions. It possesses two N-H groups that are effective hydrogen bond donors and a sulfur atom that can act as a hydrogen bond acceptor. researchgate.netgoogle.com
These hydrogen bonding capabilities allow N-alkyl thioureas to form predictable supramolecular structures, such as chains or cyclic assemblies. wikipedia.org The heptyl chain in this compound adds another dimension to its self-assembly behavior. The non-polar alkyl chains can interact through van der Waals and hydrophobic forces. researchgate.net In polar solvents, these interactions can drive the aggregation of molecules to shield the hydrophobic tails from the solvent, leading to the formation of micelles or vesicles. In the solid state, these interactions help guide the packing of molecules into well-defined crystalline lattices.
This programmed assembly is critical for creating functional materials. For example, the self-assembly of N-alkyl thiols on gold surfaces forms highly ordered self-assembled monolayers (SAMs). researchgate.netwikipedia.org The stability of these layers is driven by the strong sulfur-gold interaction and the collective van der Waals forces between the adjacent alkyl chains. researchgate.netui.ac.id The long heptyl chain of this compound would be expected to promote the formation of a dense, well-ordered monolayer.
Potential in Molecular Electronics
Molecular electronics aims to use single molecules as the fundamental components of electronic circuits, representing the ultimate goal in miniaturization. pku.edu.cnaip.org Thiourea derivatives, including this compound, are promising candidates for this field. Their potential stems from their ability to function as "molecular wires" and form reliable interfaces with metal electrodes.
The key to integrating a molecule into a circuit is the "anchor" group that binds it to the electrodes. The sulfur atom of the thiourea group has a strong, well-defined affinity for gold, the most common electrode material in molecular electronics research. researchgate.netui.ac.id This allows this compound to form a robust electrical and mechanical connection.
Once anchored, the molecule must be able to conduct charge. Some thiourea derivatives have been shown to possess semiconductor properties. Theoretical studies suggest that hydrogen bonding and dipole-dipole interactions in thiourea aggregates can influence their electrical polarizations and charge mobilities. The heptyl chain plays a crucial, albeit indirect, role. In a self-assembled monolayer (SAM) based molecular junction, the alkyl chains form an insulating matrix that prevents short-circuiting and ensures that charge transport occurs through the molecule of interest. The length and packing of the alkyl chains, governed by van der Waals forces, determine the quality and electronic properties of the junction. researchgate.netui.ac.id
Table 2: Role of Molecular Components of this compound in Molecular Junctions
| Component | Function | Governing Interaction | Reference(s) |
|---|---|---|---|
| Thiourea Group (Sulfur) | Electrode Anchor | Covalent-like Au-S bond | researchgate.netui.ac.id |
| Thiourea Group (Core) | Charge Transport Pathway | π-conjugation, H-bonding |
| Heptyl Chain | Monolayer Organization, Insulation | van der Waals forces, Hydrophobic effects | researchgate.netui.ac.id |
Applications in Energy Storage and Conversion Devices
Recent research has highlighted the potential of thiourea functionalities in improving the performance of energy devices. One notable example is in vanadium redox flow batteries (VRFBs), a promising technology for large-scale energy storage. The performance of these batteries is often limited by the sluggish electrochemical kinetics at the electrode surface.
A study demonstrated that grafting thiourea onto the surface of graphite (B72142) felt electrodes significantly enhanced their performance. The thiourea modification improved the electro-catalytic activity and reversibility of the VO₂⁺/VO²⁺ redox reaction, which is central to the battery's operation. This improvement is attributed to the functional groups providing active sites for the redox reactions to occur.
While this compound itself was not used in this specific study, it represents a class of molecules that could be employed for such surface modifications. The heptyl group could influence the hydrophobicity of the electrode surface, affecting its wetting properties with the aqueous electrolyte and potentially further tuning the electrochemical performance. The use of thiourea derivatives has also been explored in the context of electrolytes for Li/Na ion batteries and in integrated CO₂ conversion and energy storage systems.
Table 3: Performance Improvement of Thiourea-Grafted Graphite Felt (TG-GF) Electrode in a VRFB
| Parameter | Bare Graphite Felt (GF) | Sulfuric Acid-Treated (SA-GF) | Thiourea-Grafted (TG-GF) | Reference |
|---|---|---|---|---|
| Redox Peak Potential Separation (V) | - | 0.686 | 0.483 | |
| Initial Capacity at 100 mA cm⁻² (mAh) | - | 33.0 | 55.6 |
| Energy Efficiency at 100 mA cm⁻² (%) | - | ~77.1% | ~81.5% | |
Use as Transition Metal Extractors
The separation and purification of metals is crucial for recycling, mining, and waste treatment. Solvent extraction is a common method where a chelating agent in an organic solvent selectively binds to and extracts metal ions from an aqueous solution. Thiourea derivatives are highly effective extractants for transition metals due to the strong coordination ability of the sulfur and nitrogen atoms. researchgate.net
The thiourea group can act as a bidentate ligand, forming stable chelate rings with metal ions like copper, nickel, cobalt, palladium, silver, and mercury. researchgate.net This selective binding is the basis for their use in separating valuable or toxic metals. For example, benzoyl thiourea derivatives have been used for the extraction of nickel, cobalt, silver, and palladium.
Here, the role of the heptyl group in this compound is critical. For a molecule to be an effective solvent extraction agent, it must be highly soluble in the organic phase and largely insoluble in the aqueous phase. The long, non-polar heptyl chain ensures that both the extractant molecule and its resulting metal complex have a strong preference for the organic solvent, leading to high extraction efficiency. Studies on the separation of rare-earth ions from transition metals have utilized similar principles with other lipophilic extractants.
Green Chemistry Initiatives in Thiourea Synthesis and Application
Implementation of Sustainable Synthetic Pathways for Thiourea (B124793) Derivatives
The development of sustainable synthetic pathways for thiourea derivatives, including N-monosubstituted compounds like 1-heptyl-2-thiourea, is a primary focus of green chemistry research. Traditional methods are being replaced by innovative approaches that prioritize safety, efficiency, and minimal environmental impact.
One of the most promising sustainable methods is the "on-water" synthesis of unsymmetrical thioureas. This process involves the reaction of amines with (thio)isocyanates in water, eliminating the need for toxic volatile organic compounds (VOCs) such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). organic-chemistry.orgacs.org The reaction often proceeds rapidly at room temperature, and the product can be easily isolated by filtration, which also allows for the recycling of the water effluent. organic-chemistry.orgacs.org This methodology is highly chemoselective, preventing the formation of unwanted side products. organic-chemistry.org
Other notable green synthetic strategies include:
Aqueous Medium Synthesis: A simple condensation reaction between primary aliphatic amines and carbon disulfide in an aqueous medium provides an efficient route to various di- and trisubstituted thiourea derivatives. organic-chemistry.org
Atom-Economic Reactions: A completely atom-economic reaction utilizes isocyanides, aliphatic amines, and elemental sulfur at ambient temperatures to produce thioureas in excellent yields, generating minimal waste. organic-chemistry.org
Solvent Substitution: The use of safer, bio-based solvents is a key green chemistry principle. For instance, Cyrene has been successfully used as a green alternative to THF for the one-pot synthesis of nitro N,N'-diaryl thioureas, achieving nearly quantitative yields. nih.gov
One-Pot Reactions: Catalyst- and solvent-free one-pot reactions are gaining attention as they are simple to handle, reduce pollution, are economically favorable, and save time and energy by eliminating the need to purify intermediate products. dergipark.org.tr
Table 1: Comparison of Synthetic Pathways for Thiourea Derivatives
| Parameter | Traditional Synthetic Methods | Sustainable Synthetic Pathways |
|---|---|---|
| Solvents | Toxic and volatile organic solvents (e.g., THF, Dichloromethane). organic-chemistry.org | Water, Cyrene (bio-based solvent), or solvent-free conditions. dergipark.org.trorganic-chemistry.orgnih.gov |
| Reagents | Often involves hazardous starting materials. | Utilizes less toxic reagents, elemental sulfur. organic-chemistry.org |
| Process | Multi-step processes with intermediate purification. | One-pot synthesis, atom-economic reactions. dergipark.org.trorganic-chemistry.org |
| Waste Generation | Higher waste output, including hazardous solvents. | Minimal waste, recyclable water effluent. acs.org |
| Energy Consumption | Often requires heating over extended periods. | Ambient temperature reactions, use of ultrasound to reduce time. organic-chemistry.orgmdpi.com |
Optimization of Eco-Friendly Reaction Conditions and Processes
Optimizing reaction conditions is crucial for enhancing the sustainability of chemical manufacturing. For thiourea derivatives, this involves a multipronged approach focusing on catalysts, energy sources, and reaction media.
The use of recyclable catalysts is a cornerstone of green process optimization. Researchers have developed novel catalytic systems that are both efficient and reusable. For example:
Metal-Organic Frameworks (MOFs): A triazine-aminopyridine-modified MOF with immobilized nickel nanoparticles has been employed as a recyclable catalyst for synthesizing thiourea derivatives. This catalyst can be easily separated by centrifugation and reused for multiple consecutive runs without a significant loss in reactivity. nih.gov
Biocatalysts: A cross-linked chitosan (B1678972) hydrogel has been demonstrated as an effective and eco-friendly biocatalyst for synthesizing thiazole (B1198619) derivatives from thiourea precursors. mdpi.com This hydrogel offers high yields, mild reaction conditions, and can be reused multiple times without a substantial drop in catalytic efficiency. mdpi.com
Energy efficiency is another critical aspect. The application of alternative energy sources like ultrasonic irradiation can significantly enhance reaction rates, reduce reaction times, and improve yields under mild conditions. mdpi.com The "on-water" synthesis protocols also contribute to eco-friendly process design by simplifying product isolation and enabling the reuse of the aqueous phase, moving towards a "zero waste" protocol. acs.org
Table 2: Optimized Eco-Friendly Reaction Conditions for Thiourea Synthesis
| Optimization Strategy | Description | Example/Benefit |
|---|---|---|
| Recyclable Catalysts | Using catalysts that can be easily recovered and reused. | Ni nanoparticles on a MOF support; reusable for at least 6 runs. nih.gov |
| Green Solvents | Employing water or bio-derived solvents instead of toxic organic solvents. | "On-water" synthesis allows for easy product filtration and water recycling. organic-chemistry.orgacs.org |
| Alternative Energy Sources | Using energy-efficient methods to drive reactions. | Ultrasonic irradiation reduces reaction times and improves yields. mdpi.com |
| Process Simplification | Designing one-pot or tandem reactions to avoid intermediate isolation. | Reduces solvent use for purification and minimizes waste. dergipark.org.tr |
Environmental Impact Assessment of Thiourea Production and Utilization
Assessing the environmental impact is essential for validating the "greenness" of a chemical process. This goes beyond simple yield calculations to include a holistic view of the entire lifecycle.
Concerns regarding the toxicity and environmental fate of thiourea have driven the search for safer alternatives and greener production methods. imarcgroup.com Thiourea has been classified by some agencies as a substance with potential carcinogenic effects, and its use is restricted in certain applications, such as cosmetics. canada.ca The main environmental target for thiourea is the hydrosphere, though it is expected to be biodegraded by adapted microorganisms after a period of acclimation. who.int
To quantify the environmental performance of new synthetic methods, green chemistry metrics are employed. These include:
Process Mass Intensity (PMI): This metric calculates the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI indicates a more sustainable process. acs.org
Reaction Mass Efficiency (RME): This calculates the percentage of the mass of the reactants that ends up in the final product. acs.org
Studies on "on-water" synthesis of thioureas have shown significantly improved green metrics compared to traditional methods that use organic solvents. acs.org
Furthermore, the environmental profile of thiourea is complex. While it poses health and environmental risks canada.cawho.int, it is also considered a less toxic and more environmentally benign leaching agent for gold extraction compared to highly toxic cyanide in the mining industry. bibliotekanauki.pl This highlights the importance of a context-specific impact assessment. The application of thiourea in agriculture to mitigate the effects of heavy metal stress in crops like wheat also points to its multifaceted environmental role. acs.org
Table 3: Key Parameters in the Environmental Impact Assessment of Thiourea
| Parameter | Consideration | Relevance to Green Chemistry |
|---|---|---|
| Toxicity | Potential for carcinogenicity and other health effects. canada.ca | Drives the development of less hazardous alternatives and safer handling protocols. |
| Persistence | Resistant to hydrolysis but can be biodegraded over time. who.int | Focuses on designing molecules that degrade into benign substances after use. |
| Green Metrics (PMI, RME) | Quantifiable measures of process efficiency and waste generation. acs.org | Allows for direct comparison of the sustainability of different synthetic routes. |
| Lifecycle Analysis | Considers the impact from raw material sourcing to final disposal or degradation. | Provides a holistic view of the environmental footprint beyond the chemical reaction itself. |
| Application Context | Use as a potentially safer alternative in high-impact industries like mining. bibliotekanauki.pl | Highlights that the environmental impact is relative and depends on the application. |
Future Perspectives and Emerging Research Directions for 1 Heptyl 2 Thiourea
Identification of Novel Research Frontiers and Untapped Potential
The exploration of 1-Heptyl-2-thiourea has opened up several promising avenues for future research, particularly in the realms of medicinal and materials science. The inherent properties of the thiourea (B124793) moiety, such as its ability to form stable complexes with metal ions and its role as a pharmacophore, provide a fertile ground for discovering novel applications. analis.com.my
A significant area of untapped potential lies in the development of novel therapeutic agents. While thiourea derivatives have shown a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties, the specific potential of this compound remains largely to be explored. mdpi.comanalis.com.my Future research could focus on screening this compound and its derivatives against a wider range of diseases. For instance, its potential as an inhibitor for enzymes implicated in various pathologies, such as kinases or proteases, warrants investigation. The lipophilic heptyl group could enhance membrane permeability, a desirable trait for drug candidates.
Another promising frontier is in the field of materials science. Substituted thioureas are known for their tunable reactivity in the synthesis of metal sulfide (B99878) nanocrystals. vanderbilt.edu The specific reaction kinetics of this compound could be harnessed to control the phase and morphology of these nanocrystals, which have applications in electronics, catalysis, and energy storage. vanderbilt.edu Further research into the coordination chemistry of this compound with various metals could lead to the development of novel catalysts and functional materials. researchgate.net
The table below outlines potential research areas for this compound:
| Research Area | Potential Application | Key Focus |
| Medicinal Chemistry | Anticancer Agents | Screening against various cancer cell lines and identifying molecular targets. analis.com.my |
| Antimicrobial Agents | Investigating activity against drug-resistant bacteria and fungi. mdpi.com | |
| Enzyme Inhibitors | Targeting enzymes involved in disease pathogenesis. | |
| Materials Science | Nanocrystal Synthesis | Controlling the synthesis of metal sulfide nanocrystals with specific properties. vanderbilt.edu |
| Coordination Polymers | Developing new materials with interesting optical, electronic, or magnetic properties. | |
| Corrosion Inhibitors | Evaluating its potential to protect metals from corrosion. |
Challenges and Opportunities in Translational Research and Drug Development
Translating promising laboratory findings for this compound into clinical applications presents both significant challenges and exciting opportunities. Translational research acts as the bridge between basic science and human health, a process that is often complex and resource-intensive. alliedacademies.orgoatext.com
One of the primary challenges in the drug development pipeline is the high failure rate of compounds progressing from preclinical to clinical trials. nih.gov For this compound, this necessitates a thorough preclinical evaluation, including comprehensive studies on its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Overcoming potential issues such as poor solubility or rapid metabolism will be crucial. nih.gov The development of robust and predictive in silico and in vitro models can help to de-risk the transition to more expensive in vivo studies.
Despite these hurdles, the opportunities are substantial. The unique structure of this compound offers the potential for developing drugs with novel mechanisms of action. For example, some thiourea derivatives have shown promise as specific agonists for Toll-like receptors (TLRs), which could be harnessed for cancer immunotherapy. nih.gov If this compound or its analogs exhibit similar activity, it could open up a new class of immunomodulatory drugs.
Furthermore, the field of pharmacogenomics presents an opportunity to personalize treatment with thiourea-based drugs. nih.gov Identifying genetic biomarkers that predict a patient's response or susceptibility to adverse effects could significantly improve the therapeutic index of drugs derived from this compound.
Key considerations for the translational development of this compound are summarized below:
| Stage | Challenges | Opportunities |
| Preclinical | Poor solubility, metabolic instability, potential toxicity. nih.gov | Development of novel mechanisms of action, favorable lipophilicity for cell penetration. |
| Clinical Trials | High attrition rates, patient recruitment, demonstrating efficacy and safety. nih.gov | Targeting unmet medical needs, potential for biomarker-guided patient selection. nih.gov |
| Regulatory Approval | Stringent regulatory requirements, demonstrating a favorable risk-benefit profile. | Potential for orphan drug designation for rare diseases. |
Interdisciplinary Approaches and Synergistic Research Collaborations
The future advancement of research on this compound will heavily rely on interdisciplinary collaboration. core.ac.uk The complexity of modern scientific challenges necessitates the integration of expertise from various fields, including chemistry, biology, pharmacology, and materials science.
A synergistic approach involving computational chemists and experimental biologists could accelerate the drug discovery process. Molecular modeling and virtual screening can help identify potential biological targets for this compound and guide the design of more potent and selective derivatives. These in silico predictions can then be validated through experimental assays, creating an efficient feedback loop for lead optimization.
Collaboration between medicinal chemists and materials scientists could lead to innovative drug delivery systems. For instance, encapsulating this compound within nanoparticles could improve its solubility, stability, and targeted delivery to specific tissues, thereby enhancing its therapeutic efficacy while minimizing systemic side effects.
Furthermore, partnerships between academic research institutions and pharmaceutical companies are crucial for translating basic discoveries into tangible therapies. nih.gov Academia can provide the foundational research and novel insights, while industry partners can offer the resources and expertise required for large-scale synthesis, formulation development, and clinical trial execution. ed.gov
The following table illustrates potential interdisciplinary collaborations for this compound research:
| Collaborating Disciplines | Research Focus | Expected Outcome |
| Computational Chemistry & Molecular Biology | Target identification and validation. | Prioritized list of biological targets for experimental testing. |
| Medicinal Chemistry & Pharmacology | Lead optimization and preclinical testing. | Identification of a drug candidate with a favorable efficacy and safety profile. |
| Materials Science & Pharmaceutical Sciences | Development of advanced drug delivery systems. | Improved drug formulations with enhanced bioavailability and targeted delivery. |
| Academia & Industry | Translational research and clinical development. | Successful translation of a promising compound into a clinically approved therapeutic. ed.gov |
Q & A
Q. What are the key considerations for integrating this compound into interdisciplinary research (e.g., materials science vs. pharmacology)?
- Guidelines :
- Tailor characterization methods to application: e.g., surface plasmon resonance (SPR) for drug discovery vs. XRD for crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
